molecular formula C13H25NO2 B1462287 2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one CAS No. 1155613-72-1

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one

Cat. No. B1462287
CAS RN: 1155613-72-1
M. Wt: 227.34 g/mol
InChI Key: OGDBTJTXXIIQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one, also known as EHP, is an organic compound belonging to the class of piperidines. It has a wide range of applications in the pharmaceutical and chemical industries. EHP is an important intermediate in the synthesis of drugs, such as anti-inflammatory agents, anticonvulsants, and other therapeutic agents. It is also used in the production of other organic compounds, such as dyes and pigments. In addition, EHP has potential applications in the field of biochemistry, such as in the study of enzyme inhibitors and drug metabolism.

Scientific Research Applications

Organic Synthesis and Catalysis

One notable application is in the realm of organic synthesis and catalysis, where such compounds serve as intermediates or catalysts. For instance, a study detailed an environmentally benign alcohol oxidation system catalyzed by TEMPO, showcasing the synthesis of carbonyl compounds from alcohols with high yields, which underscores the importance of related compounds in facilitating green chemistry practices (Xiao‐Qiang Li & Chi Zhang, 2009). Similarly, the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal, using a trifunctional mixed metal oxide catalyst, highlights the significance of these compounds in creating cost-effective and efficient catalytic processes (Saurabh C. Patankar & G. Yadav, 2017).

Material Science

In material science, the study of polymorphism in pharmaceutical compounds reveals the critical role of structural variations in determining the properties of drug formulations. For example, the investigation of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride illustrates the complexity of characterizing these materials and their implications for drug delivery systems (F. Vogt et al., 2013).

Environmental Studies

Furthermore, the environmental impact of chemical compounds, including their roles in air pollution and potential as green solvents, is an area of growing interest. Research on the emission characteristics of glycerol derivatives as diesel additives demonstrates the potential of these compounds to reduce emissions and improve fuel properties, marking a significant step towards sustainable energy solutions (Elena-Emilia Oprescu et al., 2014).

properties

IUPAC Name

2-ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-7-11(4-2)13(16)14-9-6-8-12(15)10-14/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDBTJTXXIIQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(3-hydroxypiperidin-1-yl)hexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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